molecular formula C22H40N2O6 B15196786 Boc-asp(ome)-oh.dcha

Boc-asp(ome)-oh.dcha

Cat. No.: B15196786
M. Wt: 428.6 g/mol
InChI Key: VAZLUTJIPMHAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-L-aspartic acid 4-methyl ester, commonly referred to as Boc-Asp(OMe)-OH, is a derivative of aspartic acid. It is widely used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has the molecular formula C10H17NO6 and a molecular weight of 247.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Asp(OMe)-OH is synthesized through the esterification of L-aspartic acid followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid for esterification. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of Boc-Asp(OMe)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-Asp(OMe)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Asp(OMe)-OH is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-Asp(OMe)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Asp(OMe)-OH is unique due to its specific structure, which includes both a Boc-protected amino group and a methyl ester group. This dual protection allows for selective reactions and makes it a versatile building block in peptide synthesis .

Properties

Molecular Formula

C22H40N2O6

Molecular Weight

428.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

InChI

InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,11,15)(H,13,14)

InChI Key

VAZLUTJIPMHAQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.